1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol
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Overview
Description
1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol is an organic compound with the molecular formula C10H22N2O It is a member of the amino alcohol family, characterized by the presence of both an amino group and a hydroxyl group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol typically involves the reaction of cyclohexylmethylamine with epichlorohydrin, followed by the addition of ammonia. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), acetic anhydride (Ac2O).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, tertiary amines.
Substitution Products: Halides, esters.
Scientific Research Applications
1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-propanol: Another amino alcohol with similar properties but different molecular structure.
Cyclohexylamine: A simpler amine with a cyclohexyl group, lacking the hydroxyl group.
Methylamine: A basic amine with a simpler structure, used in various chemical syntheses.
Uniqueness
1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol is unique due to its combination of an amino group, a hydroxyl group, and a cyclohexylmethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-amino-3-[cyclohexyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-12(8-10(13)7-11)9-5-3-2-4-6-9/h9-10,13H,2-8,11H2,1H3 |
InChI Key |
HKQXAIXOSHMXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CN)O)C1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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